
N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide is a chemical compound with the molecular formula C17H12ClNO3. This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of science and industry. The structure of this compound consists of a benzofuran ring system substituted with a benzoyl group and a chloroacetamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzonitrile with bromoethanone derivatives.
Introduction of Benzoyl Group: The benzoyl group is introduced by treating the benzofuran core with benzoyl chloride in the presence of a base such as pyridine.
Formation of Chloroacetamide Moiety: The final step involves the reaction of the benzofuran derivative with chloroacetyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzofuran ring and benzoyl group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The chloroacetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: N-(2-Benzoyl-1-benzofuran-3-yl)-2-aminoacetamide, N-(2-Benzoyl-1-benzofuran-3-yl)-2-thioacetamide.
Oxidation Products: Benzofuran-3-carboxylic acid derivatives.
Reduction Products: Reduced benzofuran derivatives.
Hydrolysis Products: Benzofuran-3-carboxylic acid and corresponding amines.
Aplicaciones Científicas De Investigación
N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The benzofuran core and benzoyl group may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Benzoyl-1-benzofuran-3-yl)acetamide: Lacks the chloroacetamide moiety but shares the benzofuran and benzoyl groups.
N-(2-Benzoyl-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide: Contains additional ethoxy groups on the phenyl ring.
2-Benzoyl-1-benzofuran-3-amine: Contains an amine group instead of the chloroacetamide moiety.
Uniqueness
N-(2-Benzoyl-1-benzofuran-3-yl)-2-chloroacetamide is unique due to the presence of the chloroacetamide moiety, which imparts distinct chemical reactivity and potential biological activities. This compound’s unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not .
Propiedades
Fórmula molecular |
C17H12ClNO3 |
|---|---|
Peso molecular |
313.7 g/mol |
Nombre IUPAC |
N-(2-benzoyl-1-benzofuran-3-yl)-2-chloroacetamide |
InChI |
InChI=1S/C17H12ClNO3/c18-10-14(20)19-15-12-8-4-5-9-13(12)22-17(15)16(21)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Clave InChI |
CRVSNFOZVXERGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


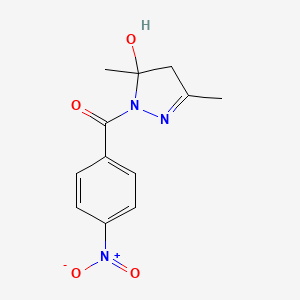
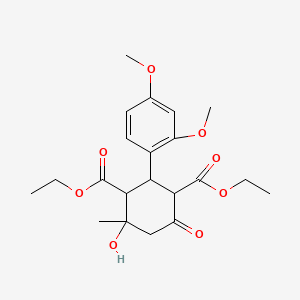
![2-(naphthalen-1-yl)-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15010443.png)
![6'-amino-3'-phenyl-1'H-spiro[fluorene-9,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B15010451.png)
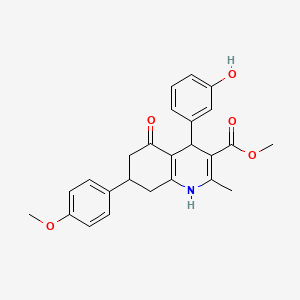
![Methyl 6a-methyl-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B15010462.png)

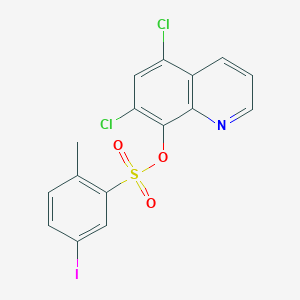
![2,4-dichloro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010480.png)
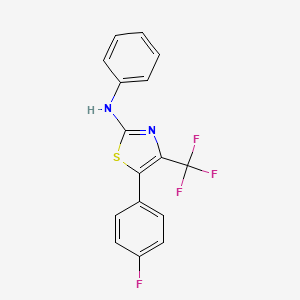
![4-ethyl-5-phenyl-2-[(phenylamino)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15010499.png)
![2,2-dimethyl-5-[4-(1H-tetrazol-5-yl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B15010512.png)
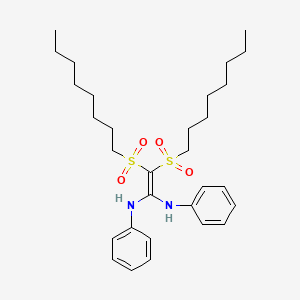
![2-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}benzonitrile](/img/structure/B15010523.png)
